3-Chloro-2-(oxetan-3-yloxy)aniline

Catalog No.
S8260379
CAS No.
M.F
C9H10ClNO2
M. Wt
199.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-(oxetan-3-yloxy)aniline

Product Name

3-Chloro-2-(oxetan-3-yloxy)aniline

IUPAC Name

3-chloro-2-(oxetan-3-yloxy)aniline

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6H,4-5,11H2

InChI Key

IAMHQAXJHDCEBR-UHFFFAOYSA-N

SMILES

C1C(CO1)OC2=C(C=CC=C2Cl)N

Canonical SMILES

C1C(CO1)OC2=C(C=CC=C2Cl)N

3-Chloro-2-(oxetan-3-yloxy)aniline is a chemical compound characterized by the presence of a chloro substituent on an aniline ring and an oxetane moiety. Its molecular structure includes a four-membered cyclic ether (oxetane) which is known for its unique chemical properties, enhancing the compound's reactivity and potential biological activity. The compound's formula can be expressed as C9H10ClNO2C_9H_{10}ClNO_2, with a molecular weight of approximately 201.64 g/mol. The integration of the oxetane ring into the aniline framework is significant for its applications in medicinal chemistry and materials science.

Due to its functional groups:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using hydrogen gas in the presence of a palladium catalyst.
  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium on carbon.

The biological activity of 3-Chloro-2-(oxetan-3-yloxy)aniline is attributed to its ability to interact with specific biological targets, including enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which are crucial for its biological efficacy. This interaction may lead to modulation of various biochemical pathways, making it a candidate for further exploration in drug development.

The synthesis of 3-Chloro-2-(oxetan-3-yloxy)aniline typically involves several key steps:

  • Formation of the Oxetane Ring: This can be achieved through intramolecular cyclization reactions involving appropriate precursors.
  • Attachment to Aniline: The oxetane moiety is then attached to the aniline structure via nucleophilic substitution reactions.

Industrial methods may involve optimizing these synthetic routes using continuous flow reactors to enhance yield and purity.

3-Chloro-2-(oxetan-3-yloxy)aniline has several notable applications:

  • Medicinal Chemistry: Its unique structure makes it valuable in drug design, particularly for developing compounds targeting specific biological pathways.
  • Materials Science: The compound's distinct properties allow it to be utilized in creating novel materials with specific electronic or mechanical characteristics.

The integration of both the chloro and oxetane functionalities enhances its versatility in these fields.

Interaction studies on 3-Chloro-2-(oxetan-3-yloxy)aniline focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic applications. The compound's ability to form reactive intermediates during biological interactions is critical for understanding its pharmacological properties.

Several compounds share structural similarities with 3-Chloro-2-(oxetan-3-yloxy)aniline, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
3-ChloroanilineLacks oxetane ringLess versatile in medicinal chemistry applications
2-(Oxetan-3-yloxy)anilineSimilar structure without chloro substituentAffects reactivity and potential applications
5-Methyl-2-(oxetan-3-yloxy)anilineContains methyl group instead of chloroAlters pharmacokinetic properties
4-Chloro-2-(oxetan-3-yloxy)anilineDifferent position of chloro substituentMay exhibit different reactivity patterns

Uniqueness

The uniqueness of 3-Chloro-2-(oxetan-3-yloxy)aniline lies in the combination of both chloro and oxetane groups, which confer distinct chemical and biological properties. This structural arrangement enhances its reactivity compared to similar compounds, positioning it as a promising candidate in various scientific and industrial applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.0400063 g/mol

Monoisotopic Mass

199.0400063 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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